molecular formula C16H24N2O2 B11806443 Ethyl 3-amino-4-(3,5-dimethylpiperidin-1-yl)benzoate

Ethyl 3-amino-4-(3,5-dimethylpiperidin-1-yl)benzoate

Cat. No.: B11806443
M. Wt: 276.37 g/mol
InChI Key: BBQXJJZWTUMMEI-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(3,5-dimethylpiperidin-1-yl)benzoate is a chemical compound that belongs to the class of benzoate esters It features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-(3,5-dimethylpiperidin-1-yl)benzoate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Amination: Introduction of the amino group at the 3-position of the benzoate ring.

    Esterification: The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(3,5-dimethylpiperidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-amino-4-(3,5-dimethylpiperidin-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing new anesthetics or analgesics.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-(3,5-dimethylpiperidin-1-yl)benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to sodium ion channels on nerve membranes, affecting membrane potential and blocking nerve impulse conduction. This results in local anesthesia by reducing the passage of sodium ions through the channels .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate
  • Methyl 3-amino-4-(3,5-dimethylpiperidin-1-yl)benzoate

Uniqueness

This compound is unique due to its specific substitution pattern on the benzoate ring and the presence of the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

Ethyl 3-amino-4-(3,5-dimethylpiperidin-1-yl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and therapeutic applications based on diverse research findings.

1. Synthesis

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The process begins with 3-nitrobenzoic acid and 3,5-dimethylpiperidine.
  • Reduction : The nitro group is reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.
  • Esterification : The resulting amino acid is then esterified with ethanol under acidic conditions to yield the final product.

2.1 Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

2.2 Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies utilizing cell lines have demonstrated that it can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and death.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Receptor Binding : The piperidine moiety enhances binding affinity to various receptors involved in pain perception and inflammation.
  • Enzyme Inhibition : It may inhibit enzymes that play roles in tumor growth and bacterial metabolism, thereby exerting its antimicrobial and anticancer effects.

4.1 Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound:

StudyObjectiveFindings
Study AAntimicrobial efficacySignificant inhibition of Gram-positive bacteria
Study BAnticancer propertiesInduction of apoptosis in breast cancer cell lines
Study CMechanism explorationInteraction with specific receptors leading to altered signaling pathways

4.2 Comparative Analysis

Comparative studies with similar compounds have highlighted the unique properties of this compound:

CompoundAntimicrobial ActivityAnticancer Activity
Compound XModerateLow
Compound YHighModerate
Ethyl 3-amino...HighHigh

5. Conclusion

This compound is a promising compound with significant biological activities, particularly in antimicrobial and anticancer domains. Its synthesis is straightforward, and ongoing research continues to elucidate its mechanisms of action and therapeutic potential.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

ethyl 3-amino-4-(3,5-dimethylpiperidin-1-yl)benzoate

InChI

InChI=1S/C16H24N2O2/c1-4-20-16(19)13-5-6-15(14(17)8-13)18-9-11(2)7-12(3)10-18/h5-6,8,11-12H,4,7,9-10,17H2,1-3H3

InChI Key

BBQXJJZWTUMMEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CC(CC(C2)C)C)N

Origin of Product

United States

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